5-Acetylthiophene-3-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

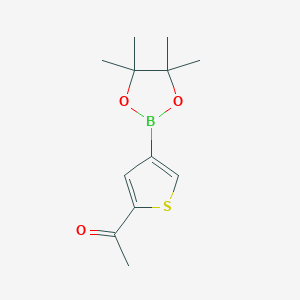

5-Acetylthiophene-3-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H17BO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylthiophene-3-boronic acid pinacol ester typically involves the reaction of 5-acetylthiophene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 5-acetylthiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Protodeboronation Reactions

The compound undergoes protodeboronation under basic conditions, a critical reaction for functionalization. Studies reveal two competing pathways:

-

Direct protodeboronation (kBE): Base-catalyzed cleavage of the B-C bond.

-

Indirect pathway (khyd, kBA): Hydrolysis of the pinacol ester to the boronic acid (khyd), followed by protodeboronation (kBA).

Key findings from kinetic studies :

-

Stability comparison : Pinacol esters are ~100× more stable to direct protodeboronation than boronic acids.

-

Hydrolysis rates : Pinacol ester hydrolysis (khyd) occurs with half-lives of 8 hours to 4 days , depending on pH and substituents.

Miyaura Borylation

Used in aryl/heteroaryl chlorides/bromides:

-

Conditions : Potassium carbonate, 5 mol% 2-ethylhexanoic acid, 25°C .

-

Advantage : Avoids handling hygroscopic reagents via in situ potassium 2-ethylhexanoate generation .

Boracycle Formation

Pinacol esters enable boracycle synthesis (e.g., dibenzoborepins):

-

Reaction : Grignard reagents + ArBpins (Ar = Anth, Mes, Tip).

| Boracycle Type | Reactant (Ar) | Solvent | Yield |

|---|---|---|---|

| Dihydrodibenzoborepin | Anthracene | CPME | 59% |

| Dibenzoborole | Mes | THF | 46% |

Photoredox Catalyzed Protodeboronation

A radical-based method for alkyl boronic esters:

-

Conditions : Ir(III) photoredox catalyst, PhLi, PhSH, blue LED .

-

Scope : 1°, 2°, and 3° alkyl boronic esters, including cyclopropylmethyl derivatives.

| Substrate Type | Yield | Application |

|---|---|---|

| Cyclopropylmethyl | 84% | Ring-opening |

Stability and Functional Group Tolerance

The pinacol ester group enhances stability under:

-

Basic conditions : Resists direct protodeboronation but undergoes hydrolysis .

-

Functional groups : Compatible with carbonyl, cyano, and nitro groups during borylation .

Matteson Homologation

Used in formal anti-Markovnikov hydromethylation of alkenes when paired with protodeboronation .

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 5-acetylthiophene-3-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. The use of boronic acid pinacol esters enhances the stability and reactivity of the boron species, leading to improved yields and selectivity in synthesizing biaryl compounds.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst Type | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 80 | 85 |

| Pd(dppf)Cl₂ | Ethanol | 60 | 90 |

| Pd(OAc)₂ + PPh₃ | DMF | 100 | 88 |

Anticancer Activity

Research has demonstrated that compounds containing boronic acid moieties exhibit anticancer properties. For instance, this compound has shown potential in inhibiting proteasome activity, which is crucial for cancer cell survival. In vitro studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Inhibition of Proteasome Activity

- Objective : To evaluate the effects of this compound on cancer cell lines.

- Method : Cell viability assays were performed on various cancer cell lines treated with different concentrations of the compound.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent anticancer activity.

Enzymatic Reactions

This compound can serve as a substrate in enzymatic reactions, particularly in the amination of boronic acids. Recent studies have shown that engineered enzymes can catalyze the conversion of boronic acids to amines with high selectivity and efficiency.

Table 2: Summary of Enzymatic Amination Studies

| Substrate | Enzyme Type | Yield (%) | Selectivity |

|---|---|---|---|

| Aryl Boronic Acid Pinacol Ester | Engineered Protoglobin | 75 | High |

| Alkyl Boronic Acid Pinacol Ester | Nitrene Transferase | 80 | Moderate |

Polymer Chemistry

The incorporation of boronic acid derivatives like this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. These materials exhibit increased thermal stability and mechanical strength, making them suitable for applications in electronics and coatings.

Case Study: Development of Conductive Polymers

- Objective : To synthesize conductive polymers using boronic acid derivatives.

- Method : Polymers were synthesized through cross-coupling reactions involving this compound.

- Results : The resulting materials demonstrated improved electrical conductivity compared to traditional polymers.

Wirkmechanismus

The primary mechanism of action for 5-Acetylthiophene-3-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester moiety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’-Bithiophene-5-boronic acid pinacol ester

- Benzo[b]thiophene-3-boronic acid pinacol ester

- 5-Hexyl-2-thiopheneboronic acid pinacol ester

Uniqueness

5-Acetylthiophene-3-boronic acid pinacol ester is unique due to its acetyl group, which provides additional reactivity and functionalization options compared to other thiophene-based boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules and materials.

Biologische Aktivität

5-Acetylthiophene-3-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H13B O3S

- Molecular Weight : 233.1 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of protease inhibition.

- Signal Transduction Modulation : The compound may influence signaling pathways by interacting with receptors or kinases involved in cellular proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that this compound demonstrates significant anticancer properties. A study conducted on various cancer cell lines showed that the compound inhibits cell proliferation and induces apoptosis. The IC50 values varied across different cell lines, indicating selective cytotoxicity.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| MCF-7 | 12.8 | Cell cycle arrest |

| A549 | 18.5 | Caspase activation |

Antimicrobial Activity

The compound also exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. In vitro studies have shown:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers such as TNF-alpha and IL-6, indicating potential therapeutic use in inflammatory diseases.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects.

-

Case Study on Infection Control :

- An observational study assessed the use of this compound as an adjunct therapy in patients with bacterial infections resistant to standard antibiotics. The results showed improved clinical outcomes when combined with conventional treatments.

Future Perspectives

The ongoing research into this compound highlights its potential as a versatile therapeutic agent. Future studies should focus on:

- Mechanistic Studies : Further elucidating the specific pathways affected by this compound.

- Formulation Development : Exploring various delivery methods to enhance bioavailability.

- Clinical Trials : Conducting larger-scale trials to confirm efficacy and safety profiles.

Eigenschaften

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3S/c1-8(14)10-6-9(7-17-10)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCDZGQETVONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.